molecular formula C9H6BrNO2S B2837122 Methyl 4-bromobenzo[d]thiazole-7-carboxylate CAS No. 2091461-95-7

Methyl 4-bromobenzo[d]thiazole-7-carboxylate

Cat. No.: B2837122
CAS No.: 2091461-95-7
M. Wt: 272.12
InChI Key: HVIJVRYPFNJDPX-UHFFFAOYSA-N
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Description

Methyl 4-bromobenzo[d]thiazole-7-carboxylate is a useful research compound. Its molecular formula is C9H6BrNO2S and its molecular weight is 272.12. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Methyl 4-bromobenzo[d]thiazole-7-carboxylate is an essential compound in the field of organic chemistry, specifically in the synthesis and characterization of various organic compounds. For instance, it is a critical starting material or intermediate in the synthesis of ethyl2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate derivatives, which have been characterized using spectroscopic techniques such as 1H NMR, 13C NMR, FT-IR, UV–Vis, and single crystal X-ray diffraction (SC-XRD) (Haroon et al., 2019). These compounds exhibit significant nonlinear optical (NLO) properties, which are crucial for technological applications, highlighting the role of this compound in the development of NLO materials.

Drug Discovery Building Blocks

The compound also serves as a versatile building block in drug discovery. Durcik et al. (2020) described an elegant synthesis pathway for hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives, starting from this compound. These derivatives are crucial for exploring chemical space around potential drug molecules, demonstrating the compound's utility in medicinal chemistry as a precursor for creating new pharmacophores (Durcik et al., 2020).

Catalysis

In the realm of catalysis, thiazolium-ion-based organic ionic liquids, derived in part from similar thiazole compounds, have been shown to promote the benzoin condensation, a fundamental chemical reaction in synthetic chemistry (Davis & Forrester, 1999). This application underlines the importance of this compound and related structures in facilitating chemical transformations through catalysis.

Antitumor and Antifilarial Agents

Another critical application is in the synthesis of compounds with potential antitumor and antifilarial activities. For example, Kumar et al. (1993) prepared methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate and related derivatives, which showed promising results against leukemia L1210 cell proliferation and in vivo antifilarial activity against Acanthocheilonema viteae, highlighting the therapeutic potential of derivatives synthesized from this compound (Kumar et al., 1993).

Properties

IUPAC Name

methyl 4-bromo-1,3-benzothiazole-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2S/c1-13-9(12)5-2-3-6(10)7-8(5)14-4-11-7/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVIJVRYPFNJDPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=C(C=C1)Br)N=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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